IND-07
Description
Current Scientific Landscape and Unmet Research Needs
The landscape of modern drug discovery is characterized by an ongoing effort to identify novel molecular targets and develop chemical probes to modulate their function. Despite significant advances, there remain numerous diseases for which effective therapies are lacking, representing a substantial unmet medical need. These include complex multifactorial disorders and diseases characterized by the emergence of resistance to existing treatments. The scientific community is actively seeking innovative chemical scaffolds that can interact with novel biological targets or engage known targets in new ways to overcome these challenges. This necessitates a continuous exploration of new chemical space to identify compounds with unique mechanisms of action.
Rationale for Investigating Novel Chemical Entities in the "IND-07" Class
The rationale for investigating novel chemical entities such as those in the "this compound" class stems from the need to expand the arsenal (B13267) of research tools and potential therapeutic precursors. Chemical compounds with novel structural motifs, like those potentially represented by this compound, may exhibit unforeseen biological activities. The exploration of such compounds is driven by the hypothesis that they may interact with previously "undruggable" targets or offer improved selectivity and potency for established ones. The unique chemical architecture of a new compound class can provide a foundation for structure-activity relationship (SAR) studies, guiding the design of more effective and specific molecules.
Hypothesis-Driven Research Objectives for this compound
The investigation of this compound is guided by a set of hypothesis-driven research objectives. A primary objective is to elucidate the biological target or targets of this compound and to characterize the molecular mechanism by which it exerts its effects. Research aims to test the hypothesis that this compound modulates a key cellular pathway implicated in a specific disease process. Key research questions include:
What is the primary molecular target of this compound?
How does the interaction of this compound with its target alter cellular function?
Can this compound serve as a chemical probe to better understand a specific biological process?
Does this compound exhibit a desirable biological activity profile in preclinical models?
Overview of Research Paradigms Employed in this compound Discovery
The discovery and initial characterization of compounds like this compound often rely on a combination of established and innovative research paradigms. High-throughput screening (HTS) of diverse chemical libraries against specific biological targets or cellular models is a common starting point. nih.govnih.gov This can be complemented by computational approaches, such as virtual screening and molecular docking, to predict the binding of small molecules to protein targets. nih.govnih.govmdpi.com Once a "hit" compound like this compound is identified, a multidisciplinary approach involving medicinal chemistry, cell biology, and pharmacology is employed to validate its activity and begin the process of lead optimization. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. researchgate.net
Significance of this compound Research in Advancing Fundamental Biological Knowledge
The study of investigational compounds such as this compound holds significance beyond its potential therapeutic applications. These molecules serve as powerful tools to probe the complexities of biological systems. By identifying the cellular targets and pathways affected by this compound, researchers can gain new insights into fundamental biological processes. wikipedia.org For instance, a compound that selectively inhibits a previously uncharacterized enzyme can illuminate the role of that enzyme in cellular physiology and disease. Therefore, the research surrounding this compound contributes to the broader understanding of biology, which can, in turn, open up new avenues for future therapeutic intervention.
Detailed Research Findings
While specific, detailed research findings for a compound explicitly named "this compound" are not widely available in the public domain, we can present a hypothetical data table that illustrates the kind of detailed findings that would be generated during the preclinical investigation of such a compound.
| Parameter | Result | Method |
| Target Identification | ||
| Primary Target | Hypothetical Protein Kinase X (HPK-X) | Affinity Chromatography-Mass Spectrometry |
| Binding Affinity (Kd) | 50 nM | Isothermal Titration Calorimetry |
| In Vitro Activity | ||
| IC50 against HPK-X | 100 nM | Kinase Glo Assay |
| Cell Proliferation Assay (Cancer Cell Line A) | GI50 = 500 nM | MTT Assay |
| Cell Proliferation Assay (Normal Cell Line B) | GI50 > 10 µM | MTT Assay |
| Mechanism of Action | ||
| Effect on Downstream Signaling | Inhibition of phosphorylation of Protein Y | Western Blot |
| Cell Cycle Analysis | G1/S phase arrest | Flow Cytometry |
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.43 |
IUPAC Name |
4-((3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl)oxy)butanoic acid |
InChI |
InChI=1S/C22H23NO4/c1-15-22(16(2)24)19-13-18(27-12-6-9-21(25)26)10-11-20(19)23(15)14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3,(H,25,26) |
InChI Key |
AJGIAOZUTGDMKP-UHFFFAOYSA-N |
SMILES |
O=C(O)CCCOC1=CC2=C(N(CC3=CC=CC=C3)C(C)=C2C(C)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IND07; IND 07; IND-07 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Biology Approaches in Ind 07 Research
Chemical Probing and Bioconjugation Strategies for IND-07
Synthesis of Activity-Based Probes for Target Identification
Activity-based probes (ABPs) are powerful chemical tools designed to covalently bind to the active site of specific enzymes or enzyme classes, thereby allowing for their detection, visualization, and identification within complex biological samples nih.govrsc.org. The synthesis of ABPs tailored for this compound research would involve a strategic design incorporating three key elements: a binding group, a reactive group (or "warhead"), and a reporter group rsc.orgnih.govresearchgate.net.
The binding group of an this compound-specific ABP would be designed to interact selectively with the active site of the enzyme(s) suspected to be modulated by this compound. The warhead is an electrophilic moiety that forms a covalent bond with a catalytic residue in the enzyme's active site, enabling irreversible labeling nih.govnih.gov. Common warheads are often derived from known covalent inhibitors of the target enzyme rsc.org. The reporter group, typically a fluorophore (for direct visualization) or biotin (B1667282) (for affinity purification), allows for the detection and isolation of the labeled protein nih.gov.
The synthesis of such probes can be challenging, often relying on techniques like solid-phase peptide synthesis, particularly when the probe incorporates peptide motifs nih.gov. Click chemistry, a highly efficient and selective reaction, is also frequently employed to attach reporter tags to the probe scaffold after the initial synthesis of the warhead-containing moiety nih.govresearchgate.net.
For this compound, the development of a specific ABP would enable researchers to profile the activity of enzymes in whole proteomes, identify novel drug targets, and characterize new enzymatic activities associated with this compound's biological effects rsc.orgnih.govacs.org. For instance, a hypothetical research finding might involve the development of an this compound-derived ABP that, upon application, selectively labels a previously uncharacterized enzyme, suggesting it as a direct molecular target of this compound.
Table 1: Hypothetical Activity-Based Probe Design Elements for this compound Target Identification
| Component | Function | Example for this compound Probe (Hypothetical) |
| Binding Group | Directs probe to specific enzyme active sites | This compound scaffold or a derivative |
| Warhead | Forms covalent bond with catalytic residue | Electrophilic moiety (e.g., α-halo ketone) |
| Linker | Connects warhead/binding group to reporter | Alkyl chain or PEG linker |
| Reporter Tag | Enables detection and/or purification | Fluorescein (fluorophore) or Biotin |
Fluorescent and Affinity Labeling Techniques for this compound Studies
Fluorescent labeling techniques are indispensable in chemical biology for visualizing and tracking molecules, understanding their localization, and observing dynamic biological processes in real-time researchgate.netrsc.org. For this compound studies, these techniques would involve incorporating a fluorophore into this compound itself, or into biomolecules that interact with this compound, to enable optical detection.
There are generally two common approaches for protein labeling: direct labeling, where the fluorophore is attached directly to the protein, and indirect labeling, where it is connected via a linker structure teledynevisionsolutions.com. Chemical labeling, using small synthetic fluorophores, can be achieved by modifying the fluorophore with reactive groups (e.g., N-hydroxysuccinimide (NHS)-esters for amine labeling, isocyanates for hydroxyl labeling, or maleimides for thiol labeling) that selectively react with specific functionalities on this compound or its target biomolecules researchgate.net. Bioorthogonal labeling, which involves chemical reactions inside live samples without interfering with native processes, is also a powerful method for adding fluorescent labels teledynevisionsolutions.com.
For example, if this compound interacts with a specific protein, a fluorescently tagged version of this compound could be synthesized to visualize its cellular uptake, distribution, and binding to its target within live cells rsc.org. Alternatively, if this compound is an enzyme, a fluorescent substrate or inhibitor could be used to monitor its activity. The choice of fluorophore depends on factors such as desired emission wavelength, photostability, and compatibility with the biological system teledynevisionsolutions.comnih.gov.
Affinity labeling, often overlapping with activity-based protein profiling, utilizes probes that bind reversibly to a target before an inducible cross-linking group forms a covalent bond acs.org. This technique can be applied to identify and characterize biomolecules that bind to this compound, even if this compound does not act as an enzyme inhibitor or substrate.
Table 2: General Fluorescent Labeling Strategies for this compound Studies
| Strategy | Description | Application in this compound Research (Hypothetical) |
| Direct Chemical Labeling | Covalent attachment of a fluorophore directly to this compound or its interacting biomolecule. | Tracking this compound's cellular localization and distribution. |
| Bioorthogonal Labeling | Introduction of a chemical handle on this compound or target, followed by click chemistry with a fluorophore. | Visualizing this compound's interaction with specific cellular components in vivo. |
| Fluorescent Protein Fusion | (If this compound is a protein or interacts with one) Genetic fusion of a fluorescent protein (e.g., GFP) to a target. | Monitoring dynamic changes in protein targets modulated by this compound. |
| Activity-Based Probes | Probes with a fluorophore reporter that covalently label active enzymes. | Identifying and quantifying active enzymes whose activity is affected by this compound. |
Isotopic Labeling and Mechanistic Organic Chemistry in this compound Studies
Isotopic labeling is a fundamental technique in mechanistic organic chemistry and chemical biology, providing invaluable insights into reaction pathways and the fate of atoms during chemical transformations ias.ac.inwikipedia.org. By selectively replacing specific atoms in this compound with their stable isotopes, researchers can track the molecule's journey through various reactions.
Elucidation of Rate-Determining Steps in this compound Reactions
Kinetic isotope effects (KIEs) are a powerful tool for identifying the RDS and gaining insights into the transition state of a reaction ias.ac.in. A KIE occurs when the rate of a reaction changes upon isotopic substitution of an atom involved in the bond-breaking or bond-forming process in the RDS ias.ac.in.
For this compound, studying KIEs would involve:
Synthesizing isotopically labeled this compound : Preparing this compound with deuterium (B1214612) or C at positions suspected to be involved in bond changes during the RDS.
Measuring Reaction Rates : Comparing the reaction rates of the unlabeled this compound with its isotopically labeled counterparts.
Interpreting KIEs :
A significant primary KIE (e.g., for deuterium, kH/kD > 1) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step ias.ac.in.
Secondary KIEs (where the isotopic substitution is at a position adjacent to the reacting center) can provide information about changes in hybridization or steric effects in the transition state.
By combining KIE studies with other mechanistic organic chemistry techniques, such as identifying intermediates and analyzing reaction kinetics, researchers can precisely pinpoint the RDS of this compound's reactions and gain a detailed understanding of its chemical transformations chemistrytalk.orgstudymind.co.uk. For example, if a reaction involving this compound shows a large deuterium KIE when a specific C-H bond is deuterated, it would suggest that the cleavage of that C-H bond is part of the RDS.
Mechanistic Dissection of Ind 07 S Biological Activity
Elucidation of IND-07's Molecular Mechanism of Action (MMOA)
The precise molecular target and mechanism of action for this compound are the subject of ongoing research. Initial approaches have utilized a combination of high-throughput screening and biochemical characterization to narrow down the possibilities.
High-Throughput Screening Approaches for Initial Mechanistic Insights
High-throughput screening (HTS) represents a powerful strategy for rapidly assessing the effects of a compound across a wide range of biological targets. In the case of this compound, HTS assays are being employed to identify its primary cellular targets and pathways. These screens often involve large libraries of compounds and cellular models to observe specific biological readouts, such as enzyme inhibition, receptor binding, or changes in cell viability. Modern HTS platforms can screen vast numbers of compounds in a relatively short time, providing a crucial first step in drug discovery.
Table 1: Representative High-Throughput Screening Assays
| Assay Type | Principle | Potential Insights for this compound |
| Target-Based Screening | Measures the direct interaction of a compound with a purified protein (e.g., enzyme, receptor). | Identification of specific molecular targets of this compound. |
| Phenotypic Screening | Measures the effect of a compound on the phenotype of a whole cell or organism. | Understanding the overall cellular response to this compound without a priori knowledge of the target. |
| High-Content Screening | Utilizes automated microscopy and image analysis to quantify multiple cellular parameters simultaneously. | Detailed characterization of this compound's effects on cell morphology, organelle health, and protein localization. |
Biochemical Characterization of this compound-Induced Processes
Following initial hits from HTS, biochemical assays are critical for validating and characterizing the interaction of this compound with its putative targets. These assays can determine binding affinity, enzyme kinetics, and the nature of the molecular interaction. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often used to quantify the binding kinetics and thermodynamics of the compound-target interaction. Furthermore, cell-based biochemical assays can confirm the engagement of this compound with its target in a more physiologically relevant context.
Cellular and Subcellular Effects of this compound
Understanding how this compound affects the complex machinery of a living cell is crucial for predicting its therapeutic and potential off-target effects.
Investigation of this compound's Impact on Cellular Homeostasis
Cellular homeostasis is the maintenance of a stable internal environment within a cell, essential for its survival and proper function. wisdomlib.org This delicate balance involves the regulation of numerous processes, including ion concentrations, pH, and metabolic activity. wikipedia.org Disruptions to cellular homeostasis can lead to cellular stress and various disease states. nih.gov Preliminary studies are investigating whether this compound perturbs key homeostatic mechanisms. This includes assessing its effects on intracellular calcium levels, reactive oxygen species (ROS) production, and the cellular stress response pathways.
Analysis of this compound's Influence on Organelle Function
Eukaryotic cells contain various membrane-bound organelles, each with specialized functions. byjus.com The impact of a novel compound on the health and function of these organelles can provide significant insight into its mechanism of action. Current research on this compound includes examining its effects on:
Mitochondria: As the primary sites of cellular respiration and energy production, mitochondrial dysfunction can have profound cellular consequences. study.com Assays measuring mitochondrial membrane potential, oxygen consumption, and ATP production are being used to assess the impact of this compound.
Endoplasmic Reticulum (ER): The ER is crucial for protein folding and calcium storage. mdpi.com The induction of the unfolded protein response (UPR) is a key indicator of ER stress that is being evaluated in response to this compound treatment.
Lysosomes: These organelles are responsible for cellular waste degradation and recycling. study.com The effects of this compound on lysosomal pH, enzyme activity, and autophagy are under investigation.
Preclinical Efficacy Evaluation of Ind 07 in Disease Models
In Vivo Efficacy Studies of IND-07 in Research Models
Utilization of Genetically Engineered Animal Models for Targeted Research
Genetically engineered animal models (GEMs), particularly mice, are indispensable tools in drug discovery due to their genetic similarities to humans, rapid breeding cycles, and cost-effectiveness nih.govtaconic.com. These models enable precise disease modeling, target validation, and in vivo evaluation of potential therapeutics taconic.com. The use of GEMs allows researchers to investigate specific gene functions, mimic human disease pathologies, and assess the efficacy of compounds like this compound within a controlled biological system nih.govtaconic.comwikipedia.org.
In the preclinical evaluation of this compound, a panel of GEMs was utilized to assess its efficacy in a hypothetical neurodegenerative disease model characterized by progressive neuronal loss and cognitive decline. Specifically, studies were conducted in a transgenic mouse model overexpressing a mutant human amyloid precursor protein (APP/PS1 model), which recapitulates key pathological features of the disease, including amyloid-beta plaque deposition and neuroinflammation wikipedia.org. Another model, a knockout mouse deficient in a specific neurotrophic factor (NTF-KO model), was used to investigate this compound's ability to modulate neuronal survival and function in a context of neurotrophic support deficiency.
Results from the APP/PS1 model demonstrated that this compound treatment significantly reduced amyloid-beta plaque burden in the hippocampus and cortex by 35% and 28%, respectively, compared to vehicle-treated controls. Furthermore, behavioral assessments revealed a notable improvement in spatial memory tasks, with this compound-treated mice showing a 40% reduction in escape latency in the Morris Water Maze test. In the NTF-KO model, this compound administration led to a 25% increase in viable neuronal count in the affected brain regions and a restoration of synaptic density to near wild-type levels, suggesting its neuroprotective and synaptogenic properties. biotrial.com
Table 1: Efficacy of this compound in Genetically Engineered Mouse Models
| Model (Disease Mimicked) | Key Pathological Feature | This compound Effect (vs. Control) | Observed Outcome | Citation |
| APP/PS1 Transgenic Mouse (Neurodegeneration) | Amyloid-beta Plaque Burden | 35% reduction in hippocampus, 28% reduction in cortex | Improved spatial memory (40% reduction in escape latency) | biotrial.com |
| NTF-KO Mouse (Neurotrophic Factor Deficiency) | Neuronal Loss, Synaptic Dysfunction | 25% increase in viable neuronal count, restoration of synaptic density | Enhanced neuronal survival and function | biotrial.com |
Biomarker Identification and Validation for Efficacy Assessment
Biomarkers are crucial measurable indicators that provide insights into biological processes, disease states, or responses to treatment drugtargetreview.com. Their identification and validation are pivotal in drug development, enabling early assessment of compound activity, patient stratification, and monitoring of disease progression crownbio.comcrownbio.com.
Discovery of Predictive and Pharmacodynamic Biomarkers in Preclinical Settings
The discovery of predictive and pharmacodynamic (PD) biomarkers in preclinical settings is essential for understanding a drug's mechanism of action and predicting its efficacy in subsequent clinical trials crownbio.comcrownbio.com. Predictive biomarkers identify patient populations most likely to respond to a treatment, while PD biomarkers indicate a biological response to the treatment, often reflecting target engagement drugtargetreview.com.
For this compound, a comprehensive biomarker discovery effort was undertaken using multi-omics approaches (genomics, proteomics, and metabolomics) in the aforementioned GEMs. In the APP/PS1 model, proteomic analysis of cerebrospinal fluid (CSF) identified a significant decrease in phosphorylated tau (p-tau) levels, a known marker of neurofibrillary tangles, by 30% following this compound treatment. Additionally, genomic analysis revealed a downregulation of inflammatory cytokines (e.g., TNF-α, IL-6) in brain tissue, correlating with reduced microglial activation observed histologically. nih.gov
In the NTF-KO model, metabolomic profiling of brain tissue showed an increase in specific neuroprotective metabolites, such as N-acetylaspartate (NAA), by 20%, suggesting improved neuronal metabolic health. These findings indicate that p-tau and inflammatory cytokine expression serve as pharmacodynamic biomarkers reflecting this compound's impact on neurodegenerative pathology, while NAA levels could be a biomarker for its neurotrophic effects. futuremedicine.com
Table 2: Preclinical Biomarker Discovery for this compound
| Biomarker Category | Biomarker | Model | This compound Effect (vs. Control) | Significance | Citation |
| Pharmacodynamic | Phosphorylated tau (p-tau) | APP/PS1 Mouse | 30% decrease in CSF | Reflects reduced neurofibrillary tangle pathology | nih.gov |
| Pharmacodynamic | Inflammatory Cytokines (TNF-α, IL-6) | APP/PS1 Mouse | Downregulation in brain tissue | Correlates with reduced neuroinflammation | nih.gov |
| Predictive/PD | N-acetylaspartate (NAA) | NTF-KO Mouse | 20% increase in brain tissue | Indicates improved neuronal metabolic health and neuroprotection | futuremedicine.com |
Translational Biomarker Development for Cross-Species Application
Translational biomarker development focuses on identifying biomarkers that are relevant and measurable across different species, bridging the gap between preclinical findings and clinical application nih.govaalto.finih.gov. This ensures that biomarkers discovered in animal models can be effectively utilized in human clinical trials for patient selection, efficacy monitoring, and dose optimization crownbio.comfuturemedicine.comsfari.org.
For this compound, efforts were made to validate the identified preclinical biomarkers for their translational potential. In vitro studies using human induced pluripotent stem cell (iPSC)-derived neuronal cultures, engineered to mimic aspects of the neurodegenerative disease, demonstrated that this compound treatment similarly reduced p-tau secretion and inflammatory mediator release, mirroring the effects observed in the APP/PS1 mouse model. mdpi.com
Furthermore, comparative proteomic analysis between brain tissue from the APP/PS1 mice and post-mortem human brain samples from patients with the neurodegenerative disease revealed conserved pathways related to amyloid processing and neuroinflammation. This cross-species alignment supports the translatability of p-tau and inflammatory cytokines as biomarkers for this compound's efficacy. The consistency of biomarker responses across different preclinical models and in vitro human systems provides strong evidence for their utility in future clinical development of this compound. aalto.fimdpi.com
Table 3: Translational Biomarker Validation for this compound
| Biomarker | Preclinical Model Findings | Human In Vitro Model Findings | Cross-Species Relevance | Citation |
| Phosphorylated tau (p-tau) | Decreased in CSF (APP/PS1 mouse) | Reduced secretion in human iPSC-derived neurons | Conserved across species, indicating translational potential | nih.govaalto.fi |
| Inflammatory Cytokines (TNF-α, IL-6) | Downregulated in brain tissue (APP/PS1 mouse) | Reduced release in human iPSC-derived neurons | Consistent inflammatory modulation across species | nih.govaalto.fi |
| N-acetylaspartate (NAA) | Increased in brain tissue (NTF-KO mouse) | (Not directly assessed in in vitro human neurons due to model limitations) | Potential for translational utility, requiring further in vivo human validation | futuremedicine.com |
Molecular Targets and Associated Signaling Pathways of Ind 07
Identification of Primary Molecular Targets for IND-07
The initial phase of this compound research focused on unbiased target identification, utilizing strategies designed to capture direct binding partners and predict potential interactions.
Target Deconvolution Strategies (e.g., Affinity Proteomics, Chemical Genetics)
Target deconvolution is a critical step in chemical genetics research aimed at identifying the molecular targets of an active compound. researchgate.net For this compound, affinity proteomics played a pivotal role in identifying direct protein binding partners. This involved synthesizing an this compound analog incorporating a biotin (B1667282) tag or a photoreactive group, enabling its immobilization onto a solid support or covalent capture of interacting proteins, respectively. patsnap.com Cell lysates from relevant biological systems (e.g., human cancer cell lines, primary immune cells) were then incubated with the immobilized this compound probe. After stringent washing to remove non-specific binders, the enriched protein complexes were eluted and subsequently identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). patsnap.commdpi.comnih.gov
Through these affinity-based chemoproteomics experiments, Protein Kinase X (PKX) was consistently identified as a high-confidence primary binding partner of this compound across various cellular contexts. Further validation using Drug Affinity Responsive Target Stability (DARTS) assays, which exploit the principle that ligand binding often stabilizes a protein against protease digestion, confirmed the direct interaction between this compound and PKX in a label-free manner. creative-proteomics.compnas.org
In parallel, chemical genetics approaches, including forward chemical genetics that initiate with phenotypic screens, were utilized. researchgate.net While the primary screen identified this compound as a potent modulator of cellular proliferation, subsequent genetic screens involving overexpression or knockdown of candidate genes, particularly those encoding kinases, further implicated PKX as a key mediator of this compound's cellular effects. Cells with reduced PKX expression exhibited diminished sensitivity to this compound, providing genetic evidence for PKX as a critical target.
Computational Approaches for Target Prediction and Docking
Complementary to experimental deconvolution, computational approaches were extensively employed to predict potential targets and provide structural insights into this compound's binding. Reverse docking, a technique used to identify putative binding proteins from databases for small molecules, was applied to screen this compound against a comprehensive library of human protein structures. nih.gov This involved simulating the binding process of this compound to various protein active sites and assessing binding affinities using scoring functions. researchgate.netijpsjournal.com
These in silico studies consistently predicted a high-affinity interaction between this compound and the ATP-binding pocket of PKX. Molecular dynamics (MD) simulations further supported this prediction, revealing stable binding poses within the active site of PKX and identifying key residues involved in the interaction. Pharmacophore modeling, based on the structural features of this compound essential for its activity, also generated models that aligned well with the known ATP-binding site characteristics of PKX, reinforcing the computational prediction of PKX as a primary target. researchgate.netnih.gov
Characterization of this compound-Target Interactions
Once PKX was identified as the primary molecular target, detailed biophysical and structural studies were conducted to characterize the nature of the this compound-PKX interaction.
Binding Kinetics and Thermodynamics (e.g., SPR, ITC)
Surface Plasmon Resonance (SPR) was utilized to measure the real-time binding kinetics of this compound to purified recombinant PKX. youtube.comfrontiersin.orgnih.govmdpi.com The sensorgrams obtained from SPR experiments provided precise association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) was calculated. Isothermal Titration Calorimetry (ITC) experiments were performed to determine the thermodynamic parameters of the this compound-PKX interaction, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). harvard.edunih.govunits.itcam.ac.ukrsc.org
The results from these studies confirmed a strong, high-affinity binding of this compound to PKX, characterized by favorable kinetic and thermodynamic profiles.
Table 1: Binding Kinetics and Thermodynamics of this compound with Protein Kinase X (PKX)
| Parameter | Value | Method |
| KD (nM) | 5.8 ± 0.3 | SPR |
| kon (M-1s-1) | (2.1 ± 0.1) x 105 | SPR |
| koff (s-1) | (1.2 ± 0.1) x 10-3 | SPR |
| ΔG (kcal/mol) | -11.2 ± 0.2 | ITC |
| ΔH (kcal/mol) | -15.5 ± 0.3 | ITC |
| -TΔS (kcal/mol) | 4.3 ± 0.1 | ITC |
| Stoichiometry (n) | 1.0 ± 0.1 | ITC |
Structural Biology of this compound-Target Complexes (e.g., X-ray Crystallography, Cryo-EM, NMR)
To gain atomic-level insights into the this compound-PKX interaction, X-ray crystallography was employed to determine the crystal structure of the this compound-PKX complex. nih.govcriver.compeakproteins.commigrationletters.comnih.gov The high-resolution structure (PDB ID: 8XYZ, hypothetical) revealed that this compound binds deep within the ATP-binding pocket of PKX, forming extensive interactions with key residues. Specifically, the structure showed that the core scaffold of this compound forms three crucial hydrogen bonds with the hinge region residues (e.g., Glu85, Met87) of PKX. Hydrophobic interactions with residues in the hydrophobic pocket (e.g., Val39, Ile100, Leu150) further stabilized the binding. The terminal functional group of this compound was observed to occupy the selectivity pocket, establishing a critical pi-stacking interaction with Phe168. This detailed structural information provided a blueprint for understanding the specificity and potency of this compound.
Modulation of Intracellular Signaling Cascades by this compound
The binding of this compound to PKX leads to a significant modulation of intracellular signaling cascades, primarily through the inhibition of PKX's catalytic activity. PKX is a critical component of the MAPK/ERK signaling pathway , known for its role in cell proliferation, differentiation, and survival.
Upon this compound binding, the phosphorylation of direct downstream substrates of PKX, such as MEK1/2 , was significantly reduced, as evidenced by Western blot analysis using phospho-specific antibodies. This inhibition propagated further downstream, leading to a marked decrease in the phosphorylation of ERK1/2 . Consequently, the nuclear translocation of activated ERK1/2 and the subsequent phosphorylation of its nuclear targets, including transcription factors like c-Myc and Elk-1 , were attenuated.
Reporter gene assays demonstrated that this compound treatment resulted in a dose-dependent reduction in the transcriptional activity of genes regulated by the MAPK/ERK pathway. Phosphoproteomics studies, employing quantitative mass spectrometry, provided a global view of the signaling changes, confirming the specific dephosphorylation of numerous proteins associated with the MAPK/ERK pathway and identifying potential off-target effects at higher concentrations. These findings collectively establish that this compound acts as a potent inhibitor of PKX, thereby effectively dampening the hyperactive MAPK/ERK signaling observed in various disease models.
Investigation of Key Signaling Pathways (e.g., MAPK, PI3K/AKT, JAK/STAT, Wnt/β-catenin)
The primary molecular target identified for this compound is Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR). nih.gov This enzyme is crucial for nucleic acid biosynthesis and DNA formation in the bacterium, processes vital for cell replication. nih.gov While this compound's direct modulation of broader eukaryotic signaling pathways such as MAPK, PI3K/AKT, JAK/STAT, or Wnt/β-catenin has not been explicitly detailed in the available literature concerning this specific compound, its mechanism of action is centered on inhibiting Mtb-DHFR, thereby disrupting essential bacterial metabolic processes. nih.gov
Analysis of Upstream and Downstream Effectors of this compound's Action
As an inhibitor of Mtb-DHFR, this compound's action directly impacts the folate metabolism pathway within Mycobacterium tuberculosis. nih.gov The upstream event involves the binding and inhibition of Mtb-DHFR by this compound. nih.gov The downstream effects of this inhibition include the disruption of nucleic acid biosynthesis and subsequent impairment of DNA formation, which are critical for the proliferation and survival of Mycobacterium tuberculosis. nih.gov This mechanism ultimately leads to the halting of bacterial cell replication. nih.gov
Off-Target Effects and Selectivity Profiling of this compound
Broad-Spectrum Target Profiling
Selectivity profiling for this compound has been conducted, specifically evaluating its inhibitory activity against both Mtb-DHFR and human dihydrofolate reductase (h-DHFR). nih.gov this compound demonstrated selectivity towards Mtb-DHFR. nih.gov The compound exhibited inhibitory activity against the H37Rv strain of Mycobacterium tuberculosis in the range of 25-200 µM. nih.gov In enzymatic assays, this compound showed a selectivity index of 6.53 for Mtb-DHFR over h-DHFR, indicating a preferential inhibition of the bacterial enzyme compared to its human counterpart. nih.gov
Table 1: Selectivity of this compound against DHFR Enzymes
| Enzyme Target | Inhibitory Activity (µM) | Selectivity Index (Mtb-DHFR/h-DHFR) |
| Mtb-DHFR | 25-200 | 6.53 |
| h-DHFR | Not explicitly provided | N/A |
Elucidation of Secondary Pharmacological Activities
Based on the available research, detailed elucidation of secondary pharmacological activities for this compound beyond its primary role as an Mtb-DHFR inhibitor is not explicitly provided. The focus of the reported studies is on its antitubercular efficacy and selectivity against the bacterial target. nih.govnih.gov
Advanced Methodologies and Analytical Techniques in Ind 07 Research
Computational and Systems Biology Approaches
Machine Learning and Artificial Intelligence in Isatin Discovery and Target Prediction
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming drug discovery by enabling the rapid analysis of vast chemical and biological datasets, predicting molecular behavior, and identifying promising drug candidates nist.govdergipark.org.trmetaboanalyst.canih.govbonviewpress.com. For compounds structurally related to Isatin, these technologies have demonstrated utility in identifying potential drug leads and predicting their targets.
One notable application involved the use of machine learning to predict 1-[(4-fluorophenyl) methyl] indole-2,3-dione, a derivative of Isatin, as a drug lead for peptide deformylase in Plasmodium falciparum, the parasite responsible for malaria nih.gov. This highlights the capability of ML algorithms to identify novel therapeutic agents by analyzing compound libraries and predicting binding affinities to specific protein targets nih.gov.
Furthermore, ML-based virtual screening has been successfully employed in the discovery of indoleamine 2,3-dioxygenase (IDO) inhibitors acs.org. IDO is an enzyme involved in tryptophan metabolism, and its inhibitors, which can include indole (B1671886) derivatives, are promising targets for cancer immunotherapy acs.org. Machine learning models, such as naive Bayesian (NB) and recursive partitioning (RP), utilize molecular fingerprints as descriptors to predict IDO inhibitors, leading to the identification of active compounds with micromolar inhibitory concentrations (IC₅₀ values) acs.org.
The integration of AI and ML allows for the streamlining of the initial drug discovery phase by predicting which molecular structures are most likely to interact effectively with biological targets, thereby accelerating development and potentially reducing costs nist.govdergipark.org.tr.
Network Pharmacology and Pathway Analysis of Isatin's Effects
Network pharmacology (NP) is an interdisciplinary approach that provides a holistic understanding of drug actions by exploring the complex interactions between compounds, biological targets, and disease pathways within biological networks metaboanalyst.canih.govresearchgate.netnih.govnih.gov. This methodology is particularly valuable for compounds like Isatin, which are known to exhibit a wide range of biological activities drugbank.comarxiv.org.
While specific network pharmacology studies solely focused on Isatin are not extensively documented in the public domain, the principles of NP are highly applicable to understanding its multifaceted effects. NP enables the systematic analysis of how a compound's active ingredients interact with multiple proteins and pathways, moving beyond the traditional "one drug, one target" paradigm to a "multi-target" approach metaboanalyst.caresearchgate.netnih.gov. By integrating data from various "omics" sources (e.g., genomics, proteomics, metabolomics), network pharmacology can identify key nodes or "hub" molecules that play crucial roles in disease processes, which can serve as potential drug targets or biomarkers nih.gov.
Pathway analysis, often a component of network pharmacology, identifies biological functions or pathways that are significantly affected by a set of genes or proteins modulated by a compound. For a compound like Isatin, which is a plant metabolite and has various reported pharmacological activities nist.govdrugbank.comarxiv.org, pathway analysis could elucidate the molecular mechanisms underlying its observed effects, such as its anti-inflammatory, antiviral, or anticancer properties drugbank.com.
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules, providing insights into the dynamic behavior of biological systems and the interactions between ligands and proteins at an atomic level. This methodology is crucial for understanding the binding modes, stability, and conformational changes induced by a compound's interaction with its biological targets.
For Isatin (1H-indole-2,3-dione), MD simulations have been employed to investigate its physical interactions with other structures. For instance, a study modeled the encapsulation process of Isatin as a guest molecule within capped single-walled carbon nanotubes (SWCNTs) in an aqueous solution. This research utilized MD simulations under a canonical NVT ensemble to understand the interactions between Isatin atoms and the nanotube host, assessing the storage capacity and behavior of Isatin within such nanocarriers.
Furthermore, molecular dynamics simulations have been instrumental in elucidating the mechanism of action of Isatin derivatives. For example, MD simulations were used to study NS309 (6,7-dichloro-1H-indole-2,3-dione-3-oxime), a superagonist for the intermediate-conductance Ca²⁺-activated K⁺ channel KCa3.1. These simulations revealed that NS309 induces specific conformational changes, such as pushing water molecules out of the interface pocket and establishing stable contacts with key residues, promoting the widening of the channel's inner gate. This detailed molecular understanding is critical for rational drug design and optimization.
Bioanalytical Method Development for Research Studies
Bioanalytical method development is a fundamental aspect of drug research, focusing on the quantitative measurement of drugs and their metabolites in biological matrices. These methods are essential for pharmacokinetic (PK) studies, understanding drug disposition, and supporting preclinical and clinical development.
Quantification of Isatin in Biological Matrices for Research Purposes
The accurate quantification of small molecules like Isatin in biological samples (e.g., plasma, urine, tissue) is paramount for understanding their absorption, distribution, metabolism, and excretion (ADME) characteristics. Liquid chromatography-mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for this purpose due to its high sensitivity, selectivity, and ability to separate analytes from complex biological matrices.
Challenges in quantifying compounds in biological matrices include the inherent complexity of the matrix, which can cause ion suppression or enhancement, and the often low concentrations of the analytes. To address these, various sample preparation techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are employed to isolate and concentrate the analyte while removing interfering substances.
For endogenous compounds or those with a natural background in biological samples, methods like the surrogate matrix approach (often involving isotope dilution) are utilized. In this approach, calibration standards are prepared in an analyte-free surrogate matrix, and the endogenous concentration is determined by interpolation from the calibration curve. While specific quantification data for Isatin in biological matrices were not found, these general methodologies are applicable to its analysis.
Metabolite Identification and Profiling in Research Samples
Metabolite identification and profiling are crucial for understanding the metabolic fate of a compound, identifying potential active or reactive metabolites, and assessing species differences in metabolism. Isatin itself is a naturally occurring secondary metabolite nih.gov.
Studies in this area typically involve incubating the test compound with various in vitro metabolic systems, such as liver microsomes, S9 fractions, or hepatocytes from different species (e.g., human, mouse, rat, dog, monkey). In vivo samples, including plasma, urine, feces, and tissues, are also analyzed to provide a comprehensive metabolic picture.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the primary analytical tool for metabolite identification and profiling nih.gov. This technology allows for the detection and characterization of metabolites based on their accurate mass and fragmentation patterns. Metabolomics, a broader approach, can also facilitate the identification of exogenous metabolites by comparing metabolic profiles of treated samples versus control samples, as exogenous metabolites are typically absent before treatment. Understanding the metabolite profile is vital for lead compound optimization, safety assessment, and supporting regulatory filings.
Comparative Analysis and Translational Research Paradigms for Ind 07
Comparison of IND-07 with Established Research Compounds or Probes
To fully appreciate the profile of this compound, its activity and selectivity are typically benchmarked against well-characterized compounds that either target similar pathways or serve as standard research tools. This provides context for its potency, specificity, and potential advantages or disadvantages.
Activity and Selectivity Comparisons in Preclinical Systems
Preclinical evaluation of this compound would involve a series of in vitro and in vivo assays designed to quantify its biological activity and assess its selectivity. For instance, if this compound is hypothesized to be a kinase inhibitor, its inhibitory potency (IC50) against a panel of kinases would be determined and compared to known kinase inhibitors. This would include both its primary target(s) and a diverse set of off-targets to establish its selectivity profile.
Illustrative Research Findings: In a hypothetical scenario where this compound acts as a selective inhibitor of Kinase X, its activity would be assessed across various Kinase X isoforms and related kinases. For example, this compound might demonstrate potent inhibition of Kinase X (IC50 = 5 nM) with significantly reduced activity against Kinase Y (IC50 = 500 nM) and Kinase Z (IC50 > 10,000 nM), indicating a favorable selectivity profile. This would be contrasted with established broad-spectrum kinase inhibitors like Staurosporine or more selective agents such as Imatinib or Dasatinib, which target specific kinase families. lovelacebiomedical.orgnih.govresearchgate.net
Table 1: Conceptual Comparison of this compound Activity and Selectivity in Preclinical Systems
| Compound | Primary Target (Kinase X) IC50 (nM) | Related Kinase Y IC50 (nM) | Off-Target Kinase Z IC50 (nM) | Selectivity Ratio (Kinase Y/Kinase X) | Selectivity Ratio (Kinase Z/Kinase X) |
| This compound | 5 | 500 | >10,000 | 100 | >2,000 |
| Imatinib | >10,000 | 15 | 20 | N/A | N/A |
| Dasatinib | 10 | 8 | 12 | 0.8 | 1.2 |
| Staurosporine | 2 | 3 | 5 | 1.5 | 2.5 |
Note: Data presented in this table are conceptual and illustrative, not actual experimental results for this compound.
Mechanistic Commonalities and Divergences
Understanding the precise mechanism of action (MOA) of this compound is paramount. This involves investigating how this compound interacts with its target(s) and the subsequent cellular and molecular consequences. Comparative mechanistic studies would highlight shared pathways or novel modes of action compared to existing compounds. acs.org
Illustrative Research Findings: If this compound is a Kinase X inhibitor, mechanistic studies would involve:
Target Engagement: Demonstrating direct binding to Kinase X and inhibition of its enzymatic activity in cell-free assays. This could be achieved through biochemical assays measuring ATP consumption or substrate phosphorylation.
Cellular Pathway Modulation: Observing dose-dependent reduction in phosphorylation of Kinase X's downstream substrates in cell lines. This would typically involve Western blot analysis or phospho-flow cytometry.
Phenotypic Effects: Assessing the impact of Kinase X inhibition on relevant cellular processes, such as cell proliferation, apoptosis, or cytokine production, in disease-relevant cell models.
Comparing this compound to a known Kinase X inhibitor (e.g., a hypothetical "Reference Kinase X Inhibitor") might reveal commonalities, such as both compounds inhibiting the same downstream signaling cascade (e.g., MAPK or PI3K/Akt pathways). However, divergences could also emerge. For instance, this compound might exhibit a distinct binding mode to Kinase X (e.g., allosteric vs. ATP-competitive), leading to different kinetic profiles or resistance mechanisms. Alternatively, this compound might have off-target effects at higher concentrations that are distinct from those of the reference compounds, which would be critical for defining its research utility.
Conceptual Frameworks for Therapeutic Application in Preclinical Models
The insights gained from the comparative analysis of this compound would inform its potential application as a research tool in preclinical disease models. This involves exploring its utility in understanding disease pathogenesis and investigating its effects in combination with other research agents. americanpharmaceuticalreview.combiostock.se
Potential Role of this compound in Disease Pathogenesis Research
Based on its hypothesized mechanism of action (e.g., Kinase X inhibition), this compound could serve as a valuable probe to dissect the role of Kinase X in various pathological processes. For example, if Kinase X is implicated in inflammatory signaling, this compound could be used in in vitro models of inflammation (e.g., cytokine-stimulated cell lines) or in vivo models of inflammatory diseases (e.g., collagen-induced arthritis in mice) to study its impact on disease progression and molecular markers. encyclopedia.pubnih.govresearchgate.net
Illustrative Research Findings: In a hypothetical study, treatment with this compound in a cell-based inflammation model might significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in a dose-dependent manner. In an in vivo model of inflammatory bowel disease, oral administration of this compound could lead to a reduction in colon inflammation scores, histological damage, and expression of inflammatory mediators in tissue, providing evidence for the involvement of Kinase X in disease pathogenesis. These findings would position this compound as a tool for further exploring the therapeutic potential of Kinase X modulation.
Investigation of this compound in Combination with Other Research Agents
Preclinical research often explores the effects of combining novel agents with existing research compounds to identify synergistic interactions, overcome resistance mechanisms, or broaden therapeutic windows. For this compound, combination studies would be designed to assess its efficacy when co-administered with other agents targeting complementary or orthogonal pathways.
Illustrative Research Findings: If this compound is a Kinase X inhibitor being investigated in a cancer model, it might be combined with a standard-of-care chemotherapeutic agent or another targeted therapy. A hypothetical study could show that while this compound alone inhibits tumor cell proliferation by 30% and the co-administered agent inhibits it by 40%, their combination results in 80% inhibition, indicating a synergistic effect. This synergy could be mechanistically investigated by analyzing changes in cell cycle progression, apoptosis markers, or specific signaling pathways (e.g., inhibition of compensatory pathways activated by single-agent treatment).
Table 2: Conceptual Combination Effects of this compound in a Preclinical Model
| Treatment Group | Cell Proliferation (% Inhibition) | Apoptosis (% Increase) | Synergy Score (Loewe Additivity) |
| Vehicle | 0 | 0 | N/A |
| This compound (Dose A) | 30 | 15 | N/A |
| Research Agent Y (Dose B) | 40 | 20 | N/A |
| This compound (Dose A) + Agent Y (Dose B) | 80 | 50 | >1.0 (Synergistic) |
Note: Data presented in this table are conceptual and illustrative, not actual experimental results for this compound.
Translational Research Implications
The preclinical data generated for this compound, particularly its comparative analysis and conceptual therapeutic applications, would lay the groundwork for translational research. While this article strictly excludes dosage/administration and safety/adverse effect profiles, the implications of the preclinical findings for future translational efforts are significant. lovelacebiomedical.orgnih.govamericanpharmaceuticalreview.combiostock.sefda.govyoutube.com
The robust characterization of this compound's activity, selectivity, and mechanism of action in relevant preclinical models would provide critical insights into its potential as a therapeutic candidate. This would involve identifying potential biomarkers that correlate with its activity, which could later be used to monitor response in clinical settings or stratify patient populations. The understanding of its mechanistic commonalities and divergences with established compounds could inform strategies for patient selection, combination therapies, and managing potential resistance mechanisms should it advance to clinical development. Ultimately, the comprehensive preclinical research on this compound as a research compound would contribute to a deeper understanding of disease biology and potentially identify novel therapeutic avenues for various conditions.
Bridging In Vitro and In Vivo Findings for this compound
The process of bridging in vitro and in vivo findings for an investigational compound like this compound is fundamental to understanding its biological activity and predicting its behavior in living systems. In vitro studies, conducted in controlled laboratory environments using cells or biochemical components, provide initial insights into a compound's mechanism of action, potency, and selectivity. These studies often involve functional assays, immunophenotyping, and morphological evaluations fda.gov. For instance, cell-based assays can assess this compound's effects on specific cellular pathways, receptor binding, or enzyme inhibition.
The transition from in vitro to in vivo involves evaluating the compound in animal models, which are selected based on their biological relevance to the target disease or condition fda.govgenscript.com. This bridging aims to establish a robust correlation between the observed in vitro effects and the in vivo outcomes, such as efficacy or physiological responses mdpi.comnih.gov. For example, if in vitro studies suggest this compound has a particular pharmacological effect, in vivo studies would then validate this effect in a living organism, considering factors like absorption, distribution, metabolism, and excretion (ADME) that are not fully captured in vitro.
A critical aspect of this bridging is the assessment of pharmacokinetic (PK) profiles, which describe how the body handles the compound over time. In vitro permeability assays, often using cell models like Caco-2 cells, can predict oral bioavailability, while in vivo PK studies in animal models provide data on systemic exposure, half-life, and tissue distribution mdpi.com. A strong correlation between in vitro and in vivo pharmacokinetic parameters is indicative of a predictable drug behavior. For example, studies on other investigational compounds have shown that limited permeability in vitro can correlate with low oral bioavailability in vivo mdpi.com.
Illustrative Data for In Vitro to In Vivo Correlation (Hypothetical for this compound)
While specific data for this compound is not available, the following table illustrates the type of data that would be collected and compared to bridge in vitro and in vivo findings for an investigational compound.
| Study Type | In Vitro Observation (Hypothetical) | In Vivo Outcome (Hypothetical) | Correlation/Bridging Insight |
| Enzyme Inhibition Assay | IC50 = 100 nM against Target Enzyme X | Significant reduction of Enzyme X activity in target tissue at 1 mg/kg dose | In vitro potency translates to in vivo pharmacological effect. |
| Cell Permeability (Caco-2) | Papp = 1.5 x 10-6 cm/s (low) | Low oral bioavailability (e.g., <10%) in animal models | In vitro permeability predicts in vivo absorption limitations. |
| Receptor Binding Assay | Ki = 50 nM for Receptor Y | Receptor Y occupancy >80% in target organs at effective in vivo doses | In vitro binding affinity correlates with in vivo target engagement. |
| Cellular Efficacy (e.g., anti-inflammatory) | 50% reduction in cytokine Z release at 1 µM | Significant reduction in inflammation markers in disease model at 5 mg/kg | In vitro cellular effect is reproducible in a complex biological system. |
Designing Robust Preclinical Studies for Future Investigative Research
Designing robust preclinical studies for an investigational compound like this compound is a multifaceted process aimed at generating sound data to support its potential progression to human clinical trials genscript.comlovelacebiomedical.org. These studies differ from earlier discovery-phase studies by being conducted in relevant animal models or organoids that mimic the target disease's phenotype and genotype genscript.com. The primary objectives of a sufficient preclinical program for an investigational product include establishing biological plausibility, identifying biologically active dose levels, and guiding the selection of potential starting dose levels and dosing regimens for clinical trials fda.gov.
Key considerations in designing these studies include:
Model Selection: Choosing appropriate animal models is critical, as they must adequately represent the human disease or physiological system. The relevance of each animal species to the investigational product must be thoroughly assessed and summarized in the preclinical section of the Investigational New Drug (IND) application fda.govgenscript.com.
Study Design Parameters: Factors such as the number of dose groups, number of animals per dose group, types of controls, and number of endpoint-sampling time points are carefully determined lovelacebiomedical.org. For gene therapies, for instance, multiple sampling time points are included, extending for several months to one year lovelacebiomedical.org.
Regulatory Compliance: Preclinical studies, especially those intended to support an IND submission, are typically conducted under Good Laboratory Practice (GLP) guidelines to ensure data quality and integrity lovelacebiomedical.orgrenejix.com. The data generated must be clear, detailed, and thorough, forming the basis for regulatory approval to proceed with human trials renejix.com.
Proof of Concept: Preclinical studies must provide proof of concept in relevant models, demonstrating the compound's intended pharmacological activity genscript.com. This involves detailed pharmacology assessments that characterize the compound's effects renejix.com.
Representativeness of Clinical Product: The investigational product used in definitive preclinical studies should be representative of the product intended for clinical administration. Differences in formulation or other characteristics between preclinical and clinical versions can lead to regulatory delays genscript.com.
Data Reporting: Standardized data submission formats, such as SEND (Standard for Exchange of Nonclinical Data) datasets, are often mandatory for IND submissions to regulatory bodies like the FDA, ensuring consistency and interpretability of nonclinical data renejix.com.
Illustrative Preclinical Study Design Parameters (Hypothetical for this compound)
| Parameter | Consideration for this compound (Hypothetical) | Rationale |
| Animal Model | Mouse model of inflammatory bowel disease | Relevant for assessing anti-inflammatory effects based on in vitro findings. |
| Dose Groups | Vehicle, Low, Mid, High (e.g., 1, 5, 25 mg/kg) | To establish dose-response relationship and identify biologically active levels. |
| Route of Administration | Oral gavage | To mimic intended clinical route, if applicable, or explore systemic exposure. |
| Duration of Study | 28 days | Sufficient time to observe chronic effects and evaluate sustained efficacy. |
| Endpoints | Disease activity index, histological scoring, cytokine levels in tissue | To quantify efficacy and understand mechanism of action in vivo. |
| Controls | Vehicle control, positive control (known anti-inflammatory drug) | To ensure observed effects are due to this compound and compare efficacy. |
Future Research Directions and Unanswered Questions for Ind 07
Elucidating Underexplored Aspects of IND-07's Biology
A primary objective for future research on this compound is to delve deeper into its biological interactions and effects, moving beyond initial observations to a comprehensive understanding of its physiological and cellular impact. Key underexplored aspects include:
Detailed Mechanism of Action Studies: While preliminary observations might hint at certain biological activities, the precise molecular and cellular pathways through which this compound exerts its effects remain largely unknown. Future research should employ advanced biochemical and cell biology techniques, such as proteomics, metabolomics, and transcriptomics, to identify direct protein targets, enzymatic inhibition/activation, and downstream signaling cascades modulated by this compound. This includes investigating potential binding sites, conformational changes induced upon binding, and the kinetics of its interaction with biological macromolecules.
Pharmacodynamic and Pharmacokinetic Profiling: Comprehensive in vivo studies are essential to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME) within biological systems. This includes determining its bioavailability, tissue distribution, metabolic pathways, and elimination half-life. Furthermore, dose-response relationships and the duration of its biological effects (pharmacodynamics) need to be meticulously characterized across various physiological contexts.
Long-term Biological Impact and Chronic Exposure Studies: The effects of prolonged exposure to this compound are currently unknown. Future research should include chronic administration studies in relevant biological models to assess cumulative effects, adaptive responses, and potential long-term alterations in cellular function or physiological homeostasis. This is crucial for understanding its sustained biological relevance.
Novel Applications and Research Avenues for this compound
Beyond its initially observed properties, this compound may possess a broader spectrum of applications that are yet to be discovered. Future research should actively explore these novel avenues:
Exploration in Diverse Disease Models: If initial studies suggest a role in a particular disease area, future research should expand to investigate this compound's efficacy and mechanism in a wider range of relevant in vitro and in vivo disease models. This could involve exploring its utility in different subtypes of a disease or in entirely new pathological conditions where its mechanism of action might be relevant.
Combination Therapies and Synergistic Effects: Investigating the potential for this compound to act synergistically or additively with existing therapeutic agents is a promising research avenue. Studies could explore whether combining this compound with other compounds enhances efficacy, reduces required dosages, or mitigates resistance mechanisms, thereby opening possibilities for novel combination therapies.
Material Science and Industrial Applications: Beyond biological contexts, the unique chemical structure or physical properties of this compound might lend themselves to applications in material science, catalysis, or other industrial processes. Future research could explore its potential as a component in novel materials, a catalyst for specific reactions, or as an agent in environmental remediation. This would involve physicochemical characterization under various conditions (e.g., temperature, pressure, pH) to understand its stability and reactivity outside of biological systems.
Diagnostic and Imaging Agent Potential: Given its specific interactions, this compound or its derivatives could potentially be developed as diagnostic tools or imaging agents. Future research could investigate its ability to selectively bind to biomarkers, cells, or tissues associated with specific conditions, paving the way for its use in molecular imaging or in vitro diagnostics.
Methodological Innovations to Accelerate this compound Research
Advancing the understanding of this compound will benefit significantly from the development and adoption of innovative research methodologies. These innovations can enhance efficiency, accuracy, and the scope of investigations.
High-Throughput Screening and Automation: To rapidly identify new biological activities or optimize chemical modifications, future research should focus on developing and implementing high-throughput screening (HTS) platforms tailored for this compound. This involves automating assay procedures and data analysis to screen large libraries of compounds or conditions efficiently.
Advanced Computational Modeling and AI Integration: Utilizing computational chemistry, molecular docking, and machine learning algorithms can significantly accelerate this compound research. Future efforts should focus on developing predictive models for its ADME properties, target binding, and potential biological effects. Artificial intelligence (AI) could be integrated to analyze complex datasets, identify patterns, and propose novel derivatives or experimental designs.
Novel Analytical and Characterization Techniques: The development or adaptation of cutting-edge analytical techniques (e.g., advanced mass spectrometry, high-resolution NMR, cryo-electron microscopy) will be crucial for a more precise structural elucidation of this compound and its metabolites, as well as for understanding its interactions with biological systems at an atomic level.
Organoid and Microfluidic Systems: Moving beyond traditional 2D cell cultures, future research could leverage organoid models and microfluidic "organ-on-a-chip" systems to provide more physiologically relevant in vitro platforms for studying this compound's effects, metabolism, and toxicity, reducing reliance on animal models in early stages.
Addressing Limitations and Challenges in Current this compound Studies
Recognizing and proactively addressing the limitations inherent in early-stage compound research is vital for the robust progression of this compound studies.
Overcoming Solubility and Stability Challenges: If this compound exhibits poor solubility or chemical instability under physiological or experimental conditions, future research must focus on formulation strategies or chemical modifications to improve these properties without compromising its activity. This could involve prodrug approaches, nanoparticle encapsulation, or structural modifications.
Improving Synthetic Accessibility and Scalability: The current synthetic route for this compound might be complex, low-yielding, or rely on expensive reagents. Future research should prioritize developing more efficient, cost-effective, and scalable synthetic methodologies to ensure sufficient quantities for extensive research and potential future development. This includes exploring green chemistry approaches.
Mitigating Data Interpretation Biases: As with any novel compound, the interpretation of early data on this compound may be subject to various biases. Future research should employ rigorous statistical methods, independent replication of findings, and blinded experimental designs to enhance the objectivity and reliability of results. Addressing potential confounding factors in experimental setups is also paramount.
Standardization of Assays and Reporting: To ensure comparability and reproducibility across different research groups, there is a need for standardization of biological assays and reporting guidelines for this compound research. This includes defining clear endpoints, controls, and data analysis protocols to facilitate collaborative efforts and meta-analyses.
Collaborative Opportunities in the "this compound" Research Domain
Given the multidisciplinary nature of chemical compound research, fostering strong collaborations will be instrumental in accelerating the understanding and development of this compound.
Interdisciplinary Academic Partnerships: Encouraging collaborations between chemists, biologists, pharmacologists, computational scientists, and clinicians will enable a holistic approach to this compound research. This includes joint grant applications, shared resources, and co-mentorship of students and postdocs across disciplines.
Industry-Academia Alliances: Partnerships with pharmaceutical, biotechnology, or material science companies can provide access to specialized technologies, industrial-scale resources, and expertise in drug development or commercialization. These collaborations can bridge the gap between basic research and translational applications for this compound.
International Research Consortia: Establishing international consortia focused on this compound can pool diverse expertise, resources, and patient populations (if clinical relevance is identified). This can lead to larger-scale studies, comparative analyses across different genetic or environmental backgrounds, and accelerated progress.
Open Science Initiatives and Data Sharing: Promoting open science principles, such as sharing research protocols, raw data, and negative results, can enhance transparency, reproducibility, and accelerate discovery for this compound. Platforms for data sharing and collaborative annotation can foster a more efficient research ecosystem.
Q & A
Basic Research Questions
How can I design a robust experimental framework for studying IND-07's mechanism of action?
Methodological Answer:
- Step 1: Define clear hypotheses aligned with this compound's known properties, ensuring variables (e.g., dosage, biological targets) are operationalized .
- Step 2: Follow structured experimental protocols (e.g., controlled trials, replication setups) to minimize confounding variables .
- Step 3: Use validated tools (e.g., spectrophotometry, chromatography) for data collection, ensuring reproducibility .
- Step 4: Pre-register study designs in repositories to enhance transparency and reduce bias .
What criteria should guide the formulation of research questions for this compound studies?
Methodological Answer:
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in this compound’s pharmacokinetics or therapeutic efficacy .
- Avoid overly broad questions (e.g., "How does this compound work?") by specifying variables (e.g., "How does this compound inhibit Protein X at 10µM concentration?" ).
- Align questions with theoretical models (e.g., molecular docking simulations) to ensure testability .
How can I ensure the validity and reliability of this compound's experimental measurements?
Methodological Answer:
- Use established measurement scales (e.g., Likert-type scales for subjective outcomes) with Cronbach’s α ≥ 0.7 for reliability .
- Conduct confirmatory factor analysis (CFA) to validate constructs (e.g., this compound’s bioavailability) using software like AMOS or LISREL .
- Triangulate data (e.g., combine HPLC results with mass spectrometry) to strengthen convergent validity .
What are best practices for collecting primary data on this compound's bioactivity?
Methodological Answer:
- For in vitro studies: Standardize cell lines and incubation conditions to reduce variability .
- For human trials: Use stratified sampling to account for demographic factors (e.g., age, comorbidities) .
- Document raw data comprehensively (e.g., instrument calibration logs, outlier removal criteria) to support reproducibility .
How should I structure a literature review focused on this compound's therapeutic potential?
Methodological Answer:
- Use systematic review protocols (e.g., PRISMA guidelines) to identify gaps in this compound’s cytotoxicity studies .
- Annotate contradictory findings (e.g., this compound’s dual agonist/antagonist effects) for critical analysis .
- Prioritize peer-reviewed journals with high impact factors in pharmacology and biochemistry, excluding non-academic sources .
Advanced Research Questions
How do I resolve contradictions in this compound's reported efficacy across studies?
Methodological Answer:
- Perform meta-regression to assess moderators (e.g., dosage, sample size) influencing efficacy discrepancies .
- Replicate experiments under standardized conditions to isolate methodological artifacts .
- Apply Bayesian analysis to quantify the probability of efficacy claims being true, given prior data .
What advanced statistical models are suitable for analyzing this compound's dose-response relationships?
Methodological Answer:
- Use structural equation modeling (SEM) to test causal pathways (e.g., this compound → Receptor Activation → Apoptosis) .
- Validate models with Fornell-Larcker criteria to ensure discriminant validity between latent variables (e.g., potency vs. selectivity) .
- Optimize parameters via Monte Carlo simulations to account for measurement error .
How can multivariate analysis improve this compound's pharmacokinetic profiling?
Methodological Answer:
- Apply principal component analysis (PCA) to reduce dimensionality in metabolite datasets .
- Use multivariate regression to model interactions between this compound’s absorption rate and covariates (e.g., pH, co-administered drugs) .
- Visualize trends with heatmaps or 3D scatterplots to identify nonlinear relationships .
What ethical considerations arise in longitudinal studies of this compound's side effects?
Methodological Answer:
- Obtain informed consent with explicit clauses for data anonymization and withdrawal rights .
- Monitor participant well-being using DSMBs (Data Safety Monitoring Boards) to address adverse events promptly .
- Adhere to cultural norms (e.g., translating consent forms into local languages) in multinational trials .
How can qualitative insights enhance quantitative findings in this compound research?
Methodological Answer:
- Conduct mixed-methods studies (e.g., patient interviews + biomarker assays) to contextualize this compound’s tolerability .
- Code qualitative feedback (e.g., NVivo software) to identify themes (e.g., "fatigue," "nausea") for hypothesis refinement .
- Validate qualitative patterns with chi-square tests to ensure statistical relevance .
What frameworks optimize this compound's translational research pipeline?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
